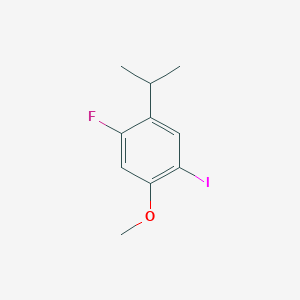
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
Vue d'ensemble
Description
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is an organic compound with the molecular formula C10H12FIO It is a derivative of benzene, featuring a complex substitution pattern that includes fluorine, iodine, isopropyl, and methoxy groups
Méthodes De Préparation
The synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step introduces an acyl group onto the benzene ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Halogenation: Fluorine and iodine are introduced onto the benzene ring through halogenation reactions.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Isopropylation: The isopropyl group is added through another Friedel-Crafts alkylation reaction
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the aromatic ring reacts with electrophiles.
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used
Common reagents include halogens, acids, and bases, while typical conditions involve controlled temperatures and solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy and isopropyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular targets .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene can be compared with similar compounds such as:
1-Fluoro-4-iodo-2-methoxybenzene: Lacks the isopropyl group, which can affect its reactivity and applications.
2-Fluoro-1-iodo-4-methoxybenzene: Differently substituted, leading to variations in chemical properties and uses
Propriétés
IUPAC Name |
1-fluoro-4-iodo-5-methoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIO/c1-6(2)7-4-9(12)10(13-3)5-8(7)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDIITXZQPZANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1F)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693643 | |
| Record name | 1-Fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875446-57-4 | |
| Record name | 1-Fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














